N-Boc-3-(4-Pyridyl)propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

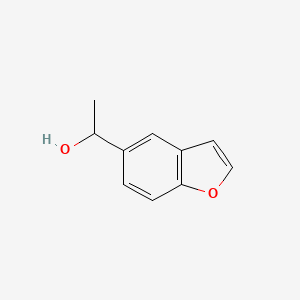

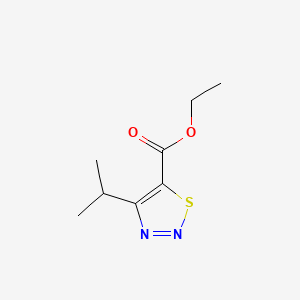

“N-Boc-3-(4-Pyridyl)propylamine” is a chemical compound with the molecular formula C13H20N2O2 . It is used in various scientific research applications across pharmaceuticals, materials science, and catalysis.

Synthesis Analysis

The formation of Boc-protected amines, such as “this compound”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C13H20N2O2 . For a more detailed structural analysis, one would need to refer to specific studies or use computational chemistry methods .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would need to be determined experimentally or sourced from a reliable database .Scientific Research Applications

Photocatalysis Research :

- Photocatalytic processes using materials like (BiO)2CO3 have been extensively studied for their applications in environmental remediation, energy conversion, and as sensors. These materials' modification strategies to enhance visible light absorption and photocatalytic efficiency could be relevant to the synthesis and application of pyridyl derivatives in similar contexts (Ni et al., 2016).

Analytical Pyrolysis for Soil Organic Matter :

- Analytical pyrolysis techniques are crucial in understanding the composition and function of soil organic matter. This research area's methodologies and findings could inform the analysis and application of complex organic compounds, including pyridyl derivatives, in environmental science (Leinweber & Schulten, 1999).

Medical Diagnostics and Treatment :

- The development of BODIPY-based functional materials highlights the importance of specific molecular frameworks for medical diagnostics, imaging, and treatment, suggesting a potential area where N-Boc-3-(4-Pyridyl)propylamine derivatives could find application (Marfin et al., 2017).

Fire Retardant and Wood Preservation :

- Research on combined fire retardant and wood preservation treatments reveals the significance of chemical modifications for enhancing material properties, a principle that could apply to the development and application of this compound in material science or construction (Marney & Russell, 2008).

Catalysis and Electrochemical Applications :

- The study of metal-nitrogen-carbon catalysts for the electrochemical reduction of O2 highlights the role of specific molecular structures in catalysis, potentially relevant to the catalytic applications of pyridyl-containing compounds (Li & Jaouen, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

tert-butyl N-(3-pyridin-4-ylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-4-5-11-6-9-14-10-7-11/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIXPCFSIXIGTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

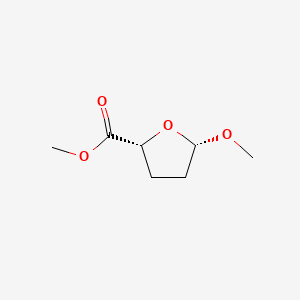

![6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B573330.png)

![Methyl (2R)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B573335.png)

![Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B573339.png)